molecular formula C16H15NO2 B4461665 4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine

4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine

Cat. No.: B4461665
M. Wt: 253.29 g/mol
InChI Key: DYUPCPDCYUAFOH-UHFFFAOYSA-N
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Description

4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and drug development .

Properties

IUPAC Name

4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11(18-2)12-4-3-5-13(10-12)16-14-7-9-19-15(14)6-8-17-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUPCPDCYUAFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC=CC3=C2C=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acid-catalyzed tandem reactions. For example, the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can lead to the formation of furo[3,2-c]pyridine derivatives . The reaction conditions often include the use of strong acids such as methanesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furo[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furo[3,2-c]pyridine oxides, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyethyl group at the 3-position of the phenyl ring can enhance its pharmacological properties and make it a valuable compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine
Reactant of Route 2
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4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine

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